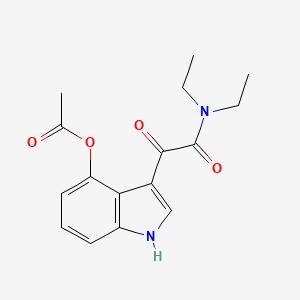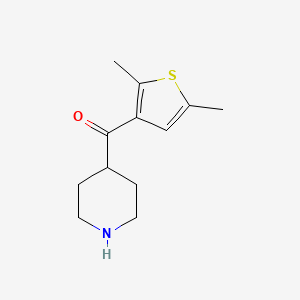
Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Méthanone, (2,5-diméthyl-3-thiényl)-4-pipéridinyl- est un composé organique complexe qui présente un groupe thiényle et un groupe pipéridinyle. Ce composé se distingue par sa structure unique, qui combine les propriétés des cycles thiophène et pipéridine. La présence de ces groupes fonctionnels en fait un composé précieux dans divers domaines de la recherche scientifique et des applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la Méthanone, (2,5-diméthyl-3-thiényl)-4-pipéridinyl- implique généralement la réaction du 2,5-diméthyl-3-thiophènecarboxaldéhyde avec la pipéridine dans des conditions spécifiques. La réaction est généralement réalisée en présence d'un catalyseur, tel qu'un acide ou une base, pour faciliter la formation du produit souhaité. Les conditions de réaction, notamment la température et le solvant, sont optimisées pour obtenir un rendement et une pureté élevés .
Méthodes de production industrielle
Dans les milieux industriels, la production de la Méthanone, (2,5-diméthyl-3-thiényl)-4-pipéridinyl- est mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des paramètres de réaction, garantissant une qualité de produit constante. L'utilisation de techniques de purification avancées, telles que la chromatographie, améliore encore la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La Méthanone, (2,5-diméthyl-3-thiényl)-4-pipéridinyl- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones, en fonction de l'oxydant utilisé.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en alcool.
Substitution : Les groupes thiényle et pipéridinyle peuvent subir des réactions de substitution avec divers électrophiles et nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont utilisés en conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les alcools et les dérivés substitués du composé d'origine .
Applications de la recherche scientifique
La Méthanone, (2,5-diméthyl-3-thiényl)-4-pipéridinyl- a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme brique de construction dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Mécanisme d'action
Le mécanisme d'action de la Méthanone, (2,5-diméthyl-3-thiényl)-4-pipéridinyl- implique son interaction avec des cibles moléculaires spécifiques. Le groupe thiényle peut participer à des interactions π-π avec les résidus aromatiques des protéines, tandis que le groupe pipéridinyle peut former des liaisons hydrogène avec des groupes fonctionnels polaires. Ces interactions peuvent moduler l'activité des enzymes et des récepteurs, conduisant à divers effets biologiques .
Applications De Recherche Scientifique
Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- involves its interaction with specific molecular targets. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Méthanone, bis(2,5-diméthyl-3-thiényl)- : Ce composé présente deux groupes thiényle et présente des propriétés chimiques similaires.
Méthanone, (2,5-diméthyl-3-thiényl)(4-méthoxyphényl)- : Ce composé possède un groupe méthoxyphényle au lieu d'un groupe pipéridinyle, ce qui conduit à une réactivité et des applications différentes.
Unicité
La Méthanone, (2,5-diméthyl-3-thiényl)-4-pipéridinyl- est unique en raison de la présence à la fois de groupes thiényle et pipéridinyle, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
1152592-26-1 |
|---|---|
Formule moléculaire |
C12H17NOS |
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
(2,5-dimethylthiophen-3-yl)-piperidin-4-ylmethanone |
InChI |
InChI=1S/C12H17NOS/c1-8-7-11(9(2)15-8)12(14)10-3-5-13-6-4-10/h7,10,13H,3-6H2,1-2H3 |
Clé InChI |
PFTSLNQUKGVPLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C(=O)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12112716.png)
![5-[(Benzyloxy)methyl]-2-furoic acid](/img/structure/B12112720.png)
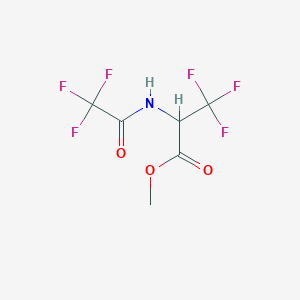
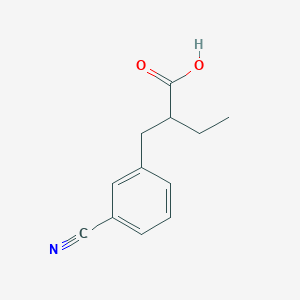

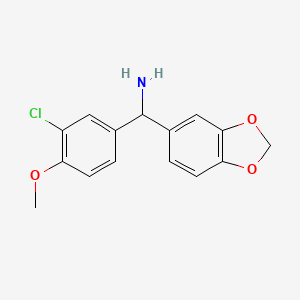
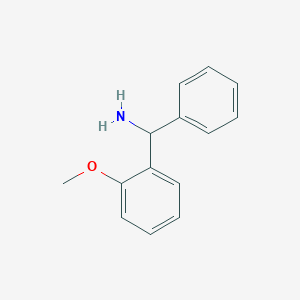
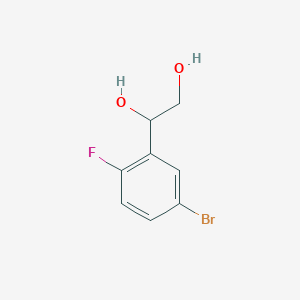
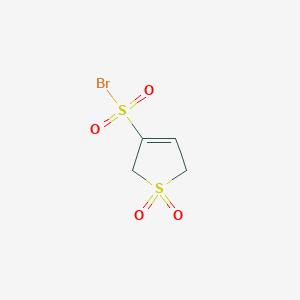


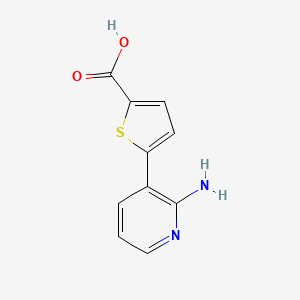
![Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]-](/img/structure/B12112784.png)
